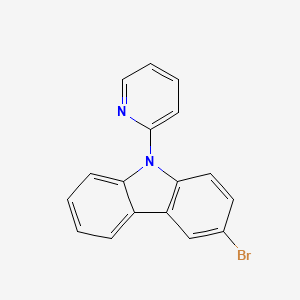

3-bromo-9-(2-pyridinyl)-9H-Carbazole

Description

3-Bromo-9-(2-pyridinyl)-9H-carbazole is a carbazole derivative featuring a bromine atom at the 3-position and a 2-pyridinyl substituent at the 9-position. Carbazole derivatives are renowned for their planar tricyclic aromatic structure, which confers unique electronic and photophysical properties.

For instance, Suzuki-Miyaura coupling using 3-bromopyridine and a carbazole boronic acid derivative under Pd catalysis is a plausible route, as seen in similar systems .

Applications: Carbazole derivatives are pivotal in pharmaceuticals (e.g., anticancer agents) and materials science (e.g., organic electronics). The bromine atom in this compound makes it a versatile intermediate for synthesizing polymers or small molecules for optoelectronic devices .

Properties

Molecular Formula |

C17H11BrN2 |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

3-bromo-9-pyridin-2-ylcarbazole |

InChI |

InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H |

InChI Key |

MVCFIQXKHHQKDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS is widely employed for regioselective bromination at the 3-position of 9H-carbazole. The reaction is conducted in tetrahydrofuran (THF) at room temperature, yielding 3-bromo-9H-carbazole with >90% purity. Key parameters include:

Bromination via Bromine (Br₂)

Alternative methods use molecular bromine in chloroform under controlled conditions. This approach requires careful temperature regulation (0–5°C) to avoid over-bromination.

Palladium-Catalyzed Coupling with Pyridine Derivatives

The brominated carbazole intermediate undergoes cross-coupling with 2-pyridinyl groups via palladium-mediated reactions. Three distinct methodologies are prominent:

Suzuki-Miyaura Coupling

This method couples 3-bromo-9H-carbazole with 2-pyridinylboronic acid derivatives. A representative protocol involves:

Ullmann-Type Coupling

Copper-mediated Ullmann reactions offer a cost-effective alternative. A typical procedure uses:

One-Pot C–H Activation/Coupling

A streamlined approach leverages palladium(II) catalysts for simultaneous C–H activation and coupling. Key conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Oxidant : AgOAc (2.0 equivalents)

-

Solvent : 1,4-Dioxane, 130°C

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors and automated systems are employed to optimize:

Continuous Flow Bromination

Large-Scale Coupling Reactions

-

Catalyst Recovery : Pd nanoparticles immobilized on silica

-

Solvent Recycling : Toluene via distillation

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–72 | 95–98 | 12.50 |

| Ullmann | CuI/Dibenzo-18-crown-6 | 71 | 93 | 8.20 |

| One-Pot C–H | Pd(OAc)₂ | 54–69 | 90–95 | 14.80 |

| Industrial Flow | Pd/SiO₂ | 68–75 | 98 | 6.40 |

Critical Reaction Parameters

Solvent Effects

Temperature Optimization

Catalytic Systems

-

Pd vs. Cu : Palladium offers higher yields but increases costs; copper is economical for large-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Deactivation

-

Ligand Stabilization : Bidentate ligands (e.g., 2-di(tert-butyl)phosphino-2',6'-dimethoxybiphenyl) enhance Pd stability.

-

Oxygen-Free Conditions : Rigorous argon purging prevents Pd oxidation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-bromo-9-(2-pyridinyl)-9H-Carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The pyridinyl group can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carbazole quinones or other oxidized derivatives.

Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.

Scientific Research Applications

Synthesis of 3-Bromo-9-(2-pyridinyl)-9H-Carbazole

The synthesis of this compound typically involves:

- Bromination of Carbazole : The initial step introduces a bromine atom at the 3-position of carbazole using bromine or N-bromosuccinimide in solvents like chloroform or dichloromethane.

- Coupling with Pyridine Derivative : The brominated carbazole is coupled with a pyridine derivative (e.g., 2-bromopyridine) via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, utilizing a palladium catalyst and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Organic Electronics

This compound is utilized as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Pharmaceuticals

This compound has garnered attention for its potential as a pharmacophore in drug discovery. It has been investigated for:

- Anticancer Activity : Research indicates that it can intercalate with DNA, disrupting replication processes and inducing cell death. In vitro studies have shown moderate to strong activity against various cancer cell lines, such as human kidney adenocarcinoma and lung carcinoma .

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Materials Science

In materials science, this compound is employed in designing novel materials with unique electronic and optical properties. Its structural characteristics allow for the development of advanced materials used in sensors and other electronic devices.

Catalysis

The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations. Its ability to coordinate with metal centers makes it valuable in facilitating chemical reactions in synthetic organic chemistry.

In Vitro Studies

A study investigated the cytotoxic effects of various carbazole derivatives against cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell growth with IC50 values reflecting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to key proteins involved in cancer progression, demonstrating strong binding affinities that suggest mechanisms for its anticancer effects .

Mechanism of Action

The mechanism of action of 3-bromo-9-(2-pyridinyl)-9H-Carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Planarity and Crystal Packing

The carbazole core is planar across derivatives, with root-mean-square (r.m.s.) deviations <0.03 Å for non-hydrogen atoms. However, substituents at the 9-position significantly influence dihedral angles with attached aromatic rings:

Key Insight : Bulky substituents (e.g., benzyl groups) introduce larger dihedral angles (~90°), reducing π-π stacking, whereas flexible chains (e.g., bromobutyl) maintain planarity but limit crystal interactions.

Functional Analogs: Anticancer Activity

Symmetrically substituted carbazoles exhibit notable biological activity:

Bromination Strategies

Bromination at the 3-position is critical for further derivatization:

Key Insight : Bromination efficiency depends on steric hindrance; bulky 9-substituents (e.g., naphthyl) require milder conditions to avoid side reactions.

Cross-Coupling Reactions

Suzuki-Miyaura coupling is widely used for carbazole functionalization:

Key Insight : The 3-bromo group in the target compound enables efficient cross-coupling for creating optoelectronic materials or pharmaceutical intermediates.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-bromo-9-(2-pyridinyl)-9H-carbazole, and how can reaction yields be maximized?

Answer: The compound is typically synthesized via N-alkylation of 3-bromo-9H-carbazole with a pyridine-containing alkyl halide. Key steps include:

- Base catalysis : Use potassium hydroxide (KOH) in dimethylformamide (DMF) to deprotonate the carbazole nitrogen, enabling nucleophilic substitution .

- Solvent selection : DMF or ethanol/chloroform mixtures are preferred for solubility and recrystallization .

- Temperature control : Reactions are performed at room temperature to avoid side products, with yields exceeding 85% under optimized conditions .

- Purification : Recrystallization from ethanol or column chromatography ensures high purity .

Q. Q2. How can the purity and structural integrity of this compound be verified?

Answer:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms planarity of the carbazole core (mean deviation ≤0.028 Å) and dihedral angles between substituents (e.g., 88.2–91.2° for benzyl/pyridinyl groups) .

- Spectroscopy : H/C NMR and FTIR validate functional groups (e.g., Br-C stretching at ~550 cm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHBrN) .

Q. Q3. What are the critical safety considerations during synthesis and handling?

Answer:

- Toxicity : Brominated carbazoles may be toxic if inhaled or absorbed; use fume hoods and PPE (gloves, goggles) .

- Stability : Store in dark, dry conditions to prevent photodegradation or moisture-induced side reactions .

- Waste disposal : Incinerate halogenated byproducts to avoid environmental contamination .

Advanced Research Questions

Q. Q4. How does the electronic structure of this compound influence its optoelectronic properties?

Answer:

- Planarity and conjugation : The planar carbazole core enables extended π-conjugation, enhancing charge transport in organic semiconductors .

- Substituent effects : The electron-withdrawing bromine atom lowers the HOMO level (-5.4 eV), while the pyridinyl group introduces Lewis basicity for metal coordination in OLEDs .

- Empirical data : DFT calculations and cyclic voltammetry reveal redox potentials and bandgap alignment with common electrode materials .

Q. Q5. What strategies resolve contradictions in reported reaction yields for N-alkylated carbazoles?

Answer:

- Parameter optimization : Yields vary with stoichiometry (e.g., 1:1.5 carbazole:alkyl halide ratio) and reaction time (12–24 hrs) .

- Byproduct analysis : Competing O-alkylation or dimerization can occur if base concentration exceeds 10% w/v; TLC monitoring is critical .

- Catalyst screening : Tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems, increasing yields to >90% .

Q. Q6. How can this compound be functionalized for pharmaceutical applications?

Answer:

- Cross-coupling : Suzuki-Miyaura reactions replace bromine with aryl/heteroaryl groups for kinase inhibitors .

- Coordination chemistry : The pyridinyl nitrogen binds transition metals (e.g., Pt, Ir) for anticancer or luminescent complexes .

- Biological testing : In vitro assays (e.g., MTT) validate cytotoxicity against cancer cell lines (IC < 10 µM) .

Methodological Recommendations

- Crystallization : Use ethanol/chloroform (1:1) for high-quality single crystals suitable for SCXRD .

- Troubleshooting low yields : Pre-dry solvents with molecular sieves and degas to minimize hydrolysis .

- Advanced characterization : Pair time-resolved photoluminescence with DFT to study excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.